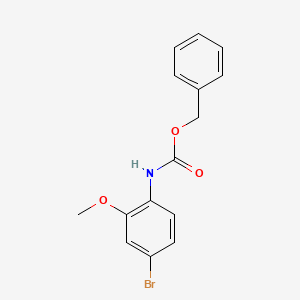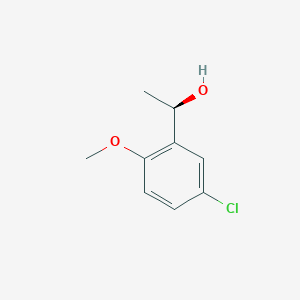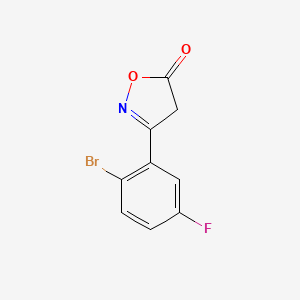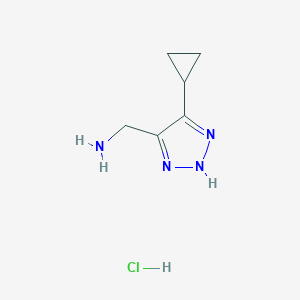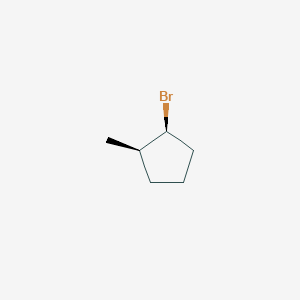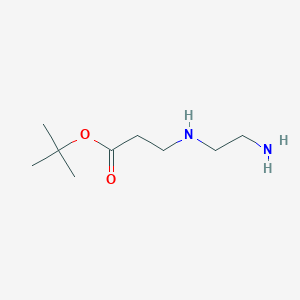
Tert-butyl 3-((2-aminoethyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((2-aminoethyl)amino)propanoate is an organic compound with the molecular formula C10H22N2O2 It is a derivative of propanoic acid and features a tert-butyl ester group along with an aminoethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-aminoethyl)amino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-aminoethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-((2-aminoethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((2-aminoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-((2-aminoethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active aminoethylamino moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(3-aminopropoxy)propanoate
- Tert-butyl 3-(2-cyanoethoxy)propanoate
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
Tert-butyl 3-((2-aminoethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminoethylamino)propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)4-6-11-7-5-10/h11H,4-7,10H2,1-3H3 |
Clave InChI |
CIBWKMCYQOPULV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


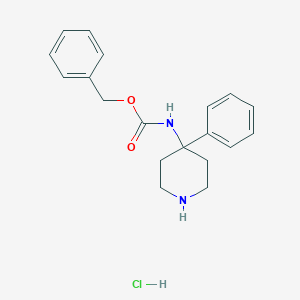
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
